Product packaging for 2-Bromo-3-phenylpropanamide(Cat. No.:CAS No. 56348-67-5)

2-Bromo-3-phenylpropanamide

Cat. No.: B3272168
CAS No.: 56348-67-5
M. Wt: 228.09 g/mol
InChI Key: BJESFDVRFIKQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-3-phenylpropanamide (CAS 56348-67-5) is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This brominated amide is characterized by its structure, which features a benzene ring attached to a propanamide chain with a bromine substituent at the alpha-carbon, as defined by its SMILES notation C1=CC=C(C=C1)CC(C(=O)N)Br . Its primary research value lies in its role as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The reactive bromine atom makes it a suitable substrate for nucleophilic substitution reactions, enabling researchers to functionalize the molecule and create more complex structures. It is commonly employed in the synthesis of various pharmacologically active compounds and for the development of novel chemical entities in drug discovery programs . This product is provided as a powder and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B3272168 2-Bromo-3-phenylpropanamide CAS No. 56348-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJESFDVRFIKQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 3 Phenylpropanamide and Its Stereoisomers

Stereoselective Synthesis of 2-Bromo-3-phenylpropanamide

The synthesis of single enantiomers or diastereomers of this compound requires methods that can effectively control the formation of the chiral center at the α-carbon (C2). This can be achieved through enantioselective strategies that create the stereocenter in a prochiral molecule or diastereoselective methods that are influenced by an existing chiral center.

Enantioselective Approaches

Enantioselective methods generate a specific enantiomer of a chiral product from an achiral or racemic precursor. This is accomplished by introducing a chiral influence into the reaction environment, typically through catalysts, auxiliaries, or enzymes.

Asymmetric catalysis represents a highly efficient method for synthesizing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired product. While direct catalytic asymmetric α-bromination of simple amides is a developing field, principles from related transformations can be applied.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, chiral amines, such as derivatives of proline or cinchona alkaloids, have been successfully used for the enantioselective α-halogenation of aldehydes and ketones. rsc.orgrsc.org These catalysts operate by forming a chiral enamine intermediate with the carbonyl substrate, which then reacts with an electrophilic bromine source from a sterically defined direction. Adapting this methodology to 3-phenylpropanamide (B85529) would involve the in situ generation of a chiral enamine or enolate equivalent that can be asymmetrically brominated.

Another emerging area involves the use of chiral hypervalent iodine or bromine reagents. Chiral cyclic diarylbromonium salts have been developed and shown to function as bifunctional catalysts, activating substrates through a combination of hydrogen and halogen bonding, enabling highly enantioselective reactions. acs.org The application of such chiral bromine(III) catalysts could provide a direct pathway for the enantioselective bromination of an enolate derived from 3-phenylpropanamide.

Table 1: Overview of Potential Chiral Catalyst Strategies

Catalytic Approach Catalyst Type Proposed Intermediate Potential Bromine Source Key Advantage
Organocatalysis Chiral Amines (e.g., Proline derivatives) Chiral Enamine N-Bromosuccinimide (NBS) Metal-free, environmentally benign
Transition Metal Catalysis Chiral Ligand-Metal Complex (e.g., Pd, Ni) Chiral Metal Enolate Electrophilic Br+ source High turnover and reactivity
Chiral Halogen Catalysis Chiral Diarylbromonium Salts Activated Amide-Catalyst Complex Implicit in Catalyst Direct activation via halogen bonding

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry. wikipedia.orgnih.gov This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate, 3-phenylpropanoic acid. This creates a diastereomeric intermediate, which then directs the stereochemical outcome of a subsequent reaction before the auxiliary is cleaved and recovered. wikipedia.org

Evans' oxazolidinone auxiliaries are among the most effective for stereoselective α-functionalization. researchgate.netcancer.gov The synthesis would proceed in three key steps:

Acylation: 3-phenylpropanoic acid is converted to its acid chloride and then coupled with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Diastereoselective Bromination: The resulting N-acyl oxazolidinone is treated with a base like sodium bis(trimethylsilyl)amide (NaHMDS) to form a stereodefined (Z)-enolate. The bulky substituents on the auxiliary block one face of the enolate, forcing the electrophilic bromine source (e.g., N-bromosuccinimide, NBS) to attack from the less hindered face. This results in the formation of one diastereomer in high excess. williams.edu

Cleavage: The auxiliary is removed under mild conditions, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically pure 2-bromo-3-phenylpropanoic acid. Subsequent amidation provides the target compound, this compound.

Other notable auxiliaries include Oppolzer's camphorsultam and pseudoephedrine amides, which operate on similar principles of steric hindrance to direct diastereoselective reactions. nih.gov

Table 2: Comparison of Common Chiral Auxiliaries for α-Bromination

Chiral Auxiliary Key Feature Typical Base for Enolization Typical Diastereomeric Ratio (d.r.)
Evans' Oxazolidinones Forms well-defined (Z)-enolates with chelation control NaHMDS, LDA, Bu₂BOTf >95:5
Oppolzer's Camphorsultam High crystallinity of derivatives can aid purification NaHMDS, KHMDS >90:10
Pseudoephedrine Amides Forms a rigid lithium chelated enolate; auxiliary is easily recovered Lithium Diisopropylamide (LDA) >95:5

Biocatalysis offers highly selective and environmentally sustainable alternatives to traditional chemical synthesis. While direct enzymatic α-bromination of an amide is not a standard biocatalytic reaction, enzymatic kinetic resolution provides a powerful method for obtaining enantiomerically pure compounds.

A particularly relevant strategy is Dynamic Kinetic Resolution (DKR). This process combines the enantioselective reaction of one enantiomer of a racemic mixture with the simultaneous racemization of the unreactive enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. nih.gov For this compound, a DKR could be designed using a hydrolase enzyme, such as a lipase (B570770) or a haloalkane dehalogenase. nih.gov

In a reported example for a similar substrate, a haloalkane dehalogenase was used to selectively hydrolyze one enantiomer of a racemic α-bromo amide. nih.gov Concurrently, a racemization catalyst, such as a polymer-based phosphonium (B103445) bromide, facilitates the rapid epimerization of the stereocenter of the remaining α-bromo amide enantiomer. nih.govlookchem.com This allows the unreactive enantiomer to be continuously converted into the reactive one, which is then consumed by the enzyme, leading to a high yield of a single enantiomer of the hydrolyzed product, which can then be converted back to the desired amide if necessary.

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule that has multiple stereocenters. This control can be achieved either by using a chiral auxiliary, as detailed previously, or by starting with a substrate that already contains a chiral center (substrate-controlled synthesis).

For this compound, a highly effective substrate-controlled approach involves starting from an enantiomerically pure amino acid, such as L-phenylalanine or D-phenylalanine. Natural amino acids are readily available, inexpensive chiral pool starting materials. The synthesis can be achieved via a diazotization-halogenation reaction. nih.gov In this process, the α-amino group of phenylalanine is treated with sodium nitrite (B80452) in the presence of hydrobromic acid. This generates an unstable diazonium salt, which then undergoes nucleophilic substitution by a bromide ion. Critically, this substitution often proceeds with retention of configuration due to the neighboring group participation of the carboxylic acid moiety. nih.gov The resulting enantiopure 2-bromo-3-phenylpropanoic acid can then be converted to the final amide without disturbing the newly established stereocenter.

Bromination Strategies for the Propanamide Core

The introduction of a bromine atom at the α-position of the 3-phenylpropanamide core is a key transformation. Several standard chemical methods exist for this purpose, although they may not offer stereocontrol without a chiral influence.

A common method for the α-bromination of carbonyl compounds is the use of N-bromosuccinimide (NBS) or elemental bromine (Br₂) under acidic or radical conditions. fiveable.melibretexts.orgmasterorganicchemistry.com For an amide, the reaction typically proceeds via the formation of an enol or enolate intermediate. However, direct bromination can be challenging and may lead to side products or over-bromination. nih.gov

A more modern and chemoselective approach involves an "umpolung" or reversal of polarity at the α-carbon. In one such method, the amide is first activated with triflic anhydride (B1165640) in the presence of a base like 2,6-lutidine. nih.gov This generates a highly electrophilic intermediate. The subsequent addition of a nucleophilic bromine source, such as tetrabutylammonium (B224687) bromide (TBAB), results in the clean and efficient formation of the α-bromo amide under mild conditions. This method offers excellent functional group tolerance and avoids the use of harsh, oxidative brominating agents. nih.gov

The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids using Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org While not directly applicable to the pre-formed amide, it is a foundational method for producing the 2-bromo-3-phenylpropanoic acid precursor, which can then be readily amidated. The reaction proceeds through an acid bromide intermediate, which enolizes more readily than the parent carboxylic acid, allowing for efficient α-bromination. libretexts.org

Table 3: Comparison of Bromination Methods for the Propanamide Core

Method Reagents Mechanism Advantages Disadvantages
Direct Bromination Br₂ / Acid or NBS Enol/Enolate Formation Readily available reagents Harsh conditions, potential for over-bromination, low selectivity
Umpolung Strategy Triflic Anhydride, Base, TBAB α-Triflyloxy Intermediate Mild, highly chemoselective, good functional group tolerance Requires stoichiometric activator
Hell-Volhard-Zelinskii (on precursor acid) Br₂, PBr₃ (cat.) Acid Bromide Enol Reliable for carboxylic acids Not directly applicable to amides; requires precursor synthesis

Direct α-Bromination Methods

Direct α-bromination of the parent compound, 3-phenylpropanamide, presents a straightforward route to this compound. This transformation typically employs brominating agents that can selectively introduce a bromine atom at the carbon adjacent to the amide carbonyl.

One of the most common reagents for this purpose is N-Bromosuccinimide (NBS). missouri.edumasterorganicchemistry.com The reaction can proceed through different mechanisms depending on the reaction conditions. Under radical conditions, initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN), a bromine radical is generated, which can abstract a hydrogen atom from the α-carbon, followed by reaction with a bromine source. This method is particularly effective for benzylic positions, which is relevant to the structure of 3-phenylpropanamide due to the stabilizing effect of the adjacent phenyl group on the radical intermediate. missouri.edumasterorganicchemistry.com

Alternatively, α-bromination can be achieved under acidic conditions. The presence of an acid catalyst can promote the enolization of the amide, and the resulting enol or enolate is then attacked by an electrophilic bromine source like NBS. missouri.edu

Reagent/ConditionMechanismKey Features
NBS, light/AIBNRadicalWell-suited for benzylic positions, requires radical initiation.
NBS, acid catalystIonic (Enol/Enolate)Proceeds through an enol intermediate, suitable for carbonyl compounds.

Bromination via Halogenation of Precursors

An alternative and often more controlled approach to obtaining this compound is through the halogenation of a suitable precursor, followed by amidation. A key precursor for this method is 2-bromo-3-phenylpropanoic acid.

A significant advantage of this multi-step approach is the ability to control stereochemistry, which is crucial for the synthesis of specific stereoisomers of the final product. For instance, chiral non-racemic α-bromo acids can be prepared from natural amino acids. The diazotization of an amino acid like phenylalanine, followed by reaction with a bromide source, can yield the corresponding α-bromo acid with a defined stereochemistry. nih.gov This stereochemically defined precursor can then be converted to the desired stereoisomer of this compound.

Regioselective Bromination Techniques

Achieving regioselectivity in bromination is paramount to ensure the bromine atom is introduced at the desired α-position. While the electronic properties of the 3-phenylpropanamide structure inherently favor α-bromination due to the influence of both the carbonyl and phenyl groups, certain techniques can further enhance this selectivity.

The use of specific reagents and conditions can direct the bromination to the α-carbon. For example, methods developed for the regioselective α-bromination of other carbonyl compounds, such as β-keto esters and 1,3-diketones, using reagents like bromodimethylsulfonium bromide (BDMS), highlight the potential for high regioselectivity. organic-chemistry.org Furthermore, recent advances in site-selective C-H functionalization, such as the use of N-bromoamides in the presence of visible light, offer possibilities for highly controlled brominations at specific aliphatic positions, a principle that could be adapted for this synthesis. acs.org

Amidation Reactions for Formation of the Propanamide Backbone

The final key step in the synthesis of this compound from its corresponding carboxylic acid precursor is the formation of the amide bond. Several methods, ranging from classical to more advanced techniques, can be employed for this transformation.

Classical Amidation with Acid Chlorides

A well-established and widely used method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride. 2-Bromo-3-phenylpropanoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-bromo-3-phenylpropanoyl chloride. masterorganicchemistry.com This highly electrophilic acid chloride can then readily react with ammonia (B1221849) or a primary or secondary amine to yield the corresponding this compound. This method is generally efficient and proceeds under relatively mild conditions.

Coupling Reagent-Assisted Amidation

To circumvent the often harsh conditions required for acid chloride formation, a variety of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by an amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). nih.govmasterorganicchemistry.com In the presence of these reagents, the carboxylic acid forms an O-acylisourea intermediate, which is a highly activated species that readily reacts with an amine to form the amide bond. masterorganicchemistry.com Other classes of coupling reagents, such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are also highly effective and are frequently used in peptide synthesis, a field where efficient and racemization-free amide bond formation is critical.

Coupling ReagentClassByproduct
DCCCarbodiimideDicyclohexylurea (DCU)
DICCarbodiimideDiisopropylurea (DIU)
PyBOPPhosphonium SaltHexamethylphosphoramide (HMPA) related byproducts
HBTUAminium/Uronium SaltTetramethylurea
HATUAminium/Uronium SaltTetramethylurea

Advanced Amidation Approaches (e.g., Redox Amidation, Ynamide Functionalization)

Modern organic synthesis has seen the development of novel and advanced methods for amide bond formation that offer unique advantages in terms of mildness, efficiency, and functional group tolerance.

Redox Amidation: Redox-neutral amidation strategies have emerged as powerful tools. For instance, the umpolung synthesis of α-functionalized amides allows for the formation of C-N bonds under mild conditions without the need for external oxidants or reductants. acs.org These methods often involve the in-situ generation of a reactive intermediate that facilitates the coupling of the acid and amine components.

Ynamide Functionalization: Ynamides have been identified as effective coupling reagents for amide and peptide synthesis. researchgate.netnih.gov They react with carboxylic acids to form stable α-acyloxyenamide active esters. These intermediates can then be isolated or reacted in situ with amines to produce amides in high yields and with minimal racemization, making this a particularly attractive method for the synthesis of chiral amides. researchgate.netnih.gov This two-step, one-pot approach offers excellent efficiency under extremely mild reaction conditions. researchgate.net

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact through the design of safer and more efficient chemical processes. The synthesis of this compound is an area where the application of these principles can lead to significant improvements in sustainability.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. A key aspect of green chemistry is the exploration of solvent-free reaction conditions or the use of environmentally benign solvents.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents altogether. These reactions can lead to improved yields, reduced reaction times, and easier product purification. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in readily available literature, the synthesis of structurally related compounds provides a strong precedent. For instance, the solvent-free synthesis of propargylamines has been successfully achieved, demonstrating the feasibility of conducting complex organic transformations without a solvent medium.

Where solvents are necessary, the focus shifts to environmentally benign alternatives. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. Other green solvents include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as ethanol (B145695) and 2-methyltetrahydrofuran. The choice of a benign solvent is contingent on the specific reaction conditions and the solubility of the reactants and reagents.

A notable example in a related synthesis is the solid-state hydrobromination of ethyl trans-cinnamate when complexed with β-cyclodextrin, which proceeds upon exposure to hydrogen bromide gas to yield ethyl (S)-(-)-3-bromo-3-phenylpropanoate with some enantiomeric excess. This suggests that gas-solid reactions could be a viable solvent-free approach for the synthesis of similar bromo-phenylpropanoic acid derivatives.

Table 1: Comparison of Conventional and Green Solvents in Organic Synthesis

Solvent TypeExamplesAdvantagesDisadvantages
Conventional Dichloromethane, Chloroform, BenzeneHigh solubility for many organic compoundsToxic, volatile, environmentally persistent
Benign Water, Ethanol, Supercritical CO2Low toxicity, renewable, readily availableLimited solubility for nonpolar compounds
Solvent-Free Solid-state reactionsNo solvent waste, often fasterLimited to certain reaction types

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.comyoutube.com A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. savemyexams.com

To illustrate the concept of atom economy for the synthesis of this compound, a hypothetical two-step synthesis can be considered. A plausible route starts with the bromination of 3-phenylpropanoic acid to form 2-bromo-3-phenylpropanoic acid, followed by amidation to yield the final product.

Step 1: Bromination of 3-Phenylpropanoic Acid

A common method for α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky reaction, which uses a phosphorus trihalide (e.g., PBr3) as a catalyst and Br2 as the brominating agent.

Reaction: 3-Phenylpropanoic Acid + Br2 (with PBr3 catalyst) → 2-Bromo-3-phenylpropanoic Acid + HBr

Step 2: Amidation of 2-Bromo-3-phenylpropanoic Acid

The resulting acid can then be converted to the amide, for example, by first forming an acyl chloride with thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).

Reaction: 2-Bromo-3-phenylpropanoic Acid + SOCl2 → 2-Bromo-3-phenylpropanoyl chloride + SO2 + HCl

Reaction: 2-Bromo-3-phenylpropanoyl chloride + 2 NH3 → this compound + NH4Cl

Atom Economy Calculation:

Table 2: Hypothetical Atom Economy Calculation for the Synthesis of this compound

ReactantsMolecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )
3-Phenylpropanoic Acid (C9H10O2)150.17This compound (C9H10BrNO)228.09
Bromine (Br2)159.81
Thionyl Chloride (SOCl2)118.97
Ammonia (NH3)17.03
Total Mass of Reactants 445.98

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Percent Atom Economy = (228.09 / 445.98) x 100 ≈ 51.14%

This calculation demonstrates that even with a high reaction yield, a significant portion of the reactant atoms end up as byproducts (HBr, SO2, HCl, NH4Cl), highlighting the importance of designing more atom-economical synthetic routes. Addition reactions, for example, inherently have 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu

Total Synthesis of Complex Molecules Utilizing this compound as a Building Block

The strategic use of pre-functionalized building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This compound, with its combination of a reactive bromine atom, an amide functionality, and a phenyl group, represents a versatile building block with significant potential in the total synthesis of natural products and other complex molecules.

A key strategy in drug discovery and materials science is the generation of molecular libraries based on a common scaffold. This approach, often referred to as diversity-oriented synthesis, allows for the systematic exploration of structure-activity relationships. The this compound core can serve as such a scaffold, where the bromine atom acts as a handle for a wide range of derivatization reactions.

Through nucleophilic substitution reactions, the bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups. Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution reactions, and the amide nitrogen and carbonyl group can also participate in various transformations. This multi-faceted reactivity allows for the generation of a library of compounds with diverse three-dimensional shapes and chemical properties, all originating from a single, readily accessible building block.

Table 3: Potential Derivatization Reactions of the this compound Scaffold

Reaction TypeReagent/ConditionsPotential Functional Group Introduced
Nucleophilic Substitution at C2Amines (R-NH2)Amino group (-NHR)
Thiols (R-SH)Thioether group (-SR)
Alkoxides (R-O-)Ether group (-OR)
Electrophilic Aromatic SubstitutionNitrating agents (HNO3/H2SO4)Nitro group (-NO2)
Amide ChemistryReduction (e.g., LiAlH4)Amine
Hydrolysis (acid/base)Carboxylic acid

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. The synthesis of enantiomerically pure compounds is therefore a critical aspect of pharmaceutical development. This compound possesses a chiral center at the C2 position, and its stereoisomers can serve as valuable chiral building blocks.

The use of enantiomerically pure starting materials is a powerful strategy for controlling the stereochemistry of a synthetic target. By employing either the (R)- or (S)-enantiomer of this compound, chemists can introduce a defined stereocenter early in a synthetic sequence. This stereocenter can then direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection.

While specific examples of the total synthesis of complex molecules explicitly using this compound as a chiral building block are not prominently featured in the surveyed literature, the principles of its application are well-established. For instance, in the synthesis of peptide mimics, the stereochemistry of the amino acid precursors is crucial for the final structure and function of the molecule. Similarly, the enantiomers of this compound could be envisioned as precursors to non-proteinogenic amino acids or other chiral fragments for incorporation into larger, biologically active molecules. The development of enantioselective synthetic routes to this compound and its stereoisomers is therefore of significant interest.

Mechanistic Investigations of Reactions Involving 2 Bromo 3 Phenylpropanamide

Nucleophilic Substitution Reactions at the Bromine-Substituted Carbon (C2)

The C2 carbon in 2-bromo-3-phenylpropanamide is a secondary carbon, making it susceptible to nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) mechanisms. The preferred pathway is highly dependent on reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates. The presence of an adjacent phenyl group and a carboxamide group introduces significant electronic and steric factors that influence these pathways.

The SN1 mechanism proceeds through a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate. byjus.com This initial step is the slow, rate-determining step of the reaction. libretexts.orglibretexts.org For this compound, this involves the heterolytic cleavage of the C-Br bond to form a bromide ion and a secondary carbocation at the C2 position.

The stability of this carbocation is a critical factor in determining the feasibility of the SN1 pathway. libretexts.org While secondary carbocations are more stable than primary ones, they are significantly less stable than tertiary carbocations. youtube.com The adjacent electron-withdrawing amide group at C1 would exert a destabilizing inductive effect on the C2 carbocation, making its formation less favorable. Conversely, the phenyl group at C3, while not directly attached to the carbocationic center (and thus not providing direct benzylic stabilization), can still influence the reaction.

A significant consideration in SN1 reactions is the possibility of carbocation rearrangements to form a more stable intermediate. youtube.comchemistrysteps.com In the case of the 2-phenyl-1-propylamide carbocation formed from this compound, a 1,2-hydride shift from C3 to C2 is plausible. This rearrangement would relocate the positive charge to C3, forming a benzylic carbocation. Benzylic carbocations are substantially stabilized through resonance, with the positive charge delocalized over the aromatic ring. This rearrangement, if it occurs, would be a strong driving force for the reaction to proceed via an SN1 mechanism under appropriate conditions.

The stereochemical outcome of an SN1 reaction is a direct consequence of the geometry of the carbocation intermediate. The carbocation formed upon the departure of the bromide ion is sp² hybridized and possesses a trigonal planar geometry. byjus.comlibretexts.org This planar structure allows the incoming nucleophile to attack from either face (top or bottom) with nearly equal probability. youtube.comyoutube.com

If the starting this compound is an optically active, single enantiomer, the nucleophilic attack on the achiral carbocation intermediate will lead to the formation of both possible stereoisomers of the product. libretexts.org This results in a product that is a racemic or near-racemic mixture, meaning it contains roughly equal amounts of both enantiomers. chemicalnote.com Consequently, the SN1 reaction is characterized by racemization at the reacting stereocenter. chemistrysteps.com In practice, complete racemization is not always observed. Sometimes, a slight excess of the inversion product is formed. This is attributed to the formation of an "ion pair," where the departing leaving group (bromide ion) temporarily shields one face of the carbocation, making attack from the opposite side slightly more likely. youtube.comwikipedia.org

The kinetics of SN1 reactions are profoundly influenced by the solvent. The rate-determining step involves the formation of two ions—the carbocation and the bromide anion—from a neutral molecule. libretexts.org Polar protic solvents, such as water, methanol, and ethanol (B145695), are particularly effective at promoting the SN1 pathway for two primary reasons. libretexts.orglibretexts.org Firstly, their high polarity helps to stabilize the charged transition state leading to the carbocation. libretexts.org Secondly, the hydrogen-bonding capability of protic solvents allows them to solvate and stabilize both the carbocation intermediate and the departing bromide anion, lowering the activation energy for the ionization step. pressbooks.pub Therefore, increasing the polarity and protic nature of the solvent generally accelerates the rate of SN1 reactions.

Table 1: Hypothetical Relative Rates of SN1 Solvolysis of this compound in Various Solvents
SolventSolvent TypeDielectric Constant (ε)Relative Rate
Acetic AcidPolar Protic6.21
MethanolPolar Protic3330
EthanolPolar Protic24.510
80% Ethanol / 20% WaterPolar Protic~671,500
WaterPolar Protic80.130,000

The SN2 mechanism is a single-step, concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. byjus.comlibretexts.org The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. chemicalnote.com This pathway involves the nucleophile attacking the electrophilic C2 carbon from the side opposite to the bromine atom, a trajectory known as "backside attack". masterorganicchemistry.comlibretexts.org

This concerted process proceeds through a high-energy transition state. libretexts.org For this compound, the transition state features a pentacoordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.comlibretexts.org In this arrangement, the incoming nucleophile and the departing bromide ion occupy the two axial positions. The three non-reacting substituents on the C2 carbon—the hydrogen atom, the phenylmethyl group, and the carboxamide group—lie in a plane, forming the equatorial positions of the trigonal bipyramid. libretexts.org During the transition state, the C-Br bond is partially broken, and the C-nucleophile bond is partially formed.

A hallmark of the SN2 mechanism is its stereospecificity. The requisite backside attack of the nucleophile causes the three equatorial groups in the transition state to "flip" to the other side as the product is formed, in a process often likened to an umbrella inverting in the wind. khanacademy.org This leads to a complete inversion of the stereochemical configuration at the reaction center. byjus.comchemistrysteps.com

This phenomenon is known as a Walden inversion. masterorganicchemistry.com If the reaction begins with (R)-2-bromo-3-phenylpropanamide, the SN2 reaction will exclusively yield the (S)-enantiomer of the product. Conversely, starting with the (S)-enantiomer will produce the (R)-enantiomer. libretexts.org This predictable and complete inversion of stereochemistry is a powerful tool in stereoselective synthesis and serves as definitive evidence for an SN2 pathway.

The rate of an SN2 reaction is highly sensitive to both steric and electronic factors.

Steric Effects: Because the SN2 mechanism involves the formation of a crowded pentacoordinate transition state, steric hindrance around the electrophilic carbon can dramatically slow the reaction rate. libretexts.orgchemistrysteps.com Bulky substituents impede the backside approach of the nucleophile, raising the energy of the transition state and thus increasing the activation energy. nih.gov As a secondary halide, this compound is more sterically hindered than a primary halide but significantly less so than a tertiary halide. The presence of the phenylmethyl and carboxamide groups at the C2 center means that SN2 reactions are feasible but will be slower than on a less substituted carbon.

Electronic Effects: The electronic nature of the substituents near the reaction center also plays a crucial role. The amide group at C1 is strongly electron-withdrawing. This inductive effect pulls electron density away from the C2 carbon, increasing its partial positive charge (electrophilicity). A more electrophilic carbon is more attractive to an incoming nucleophile, which can lead to an acceleration of the SN2 reaction rate. This stands in direct contrast to the destabilizing effect this group has on the carbocation intermediate in the SN1 pathway. The electronic properties of the phenyl ring can also influence the rate, as substituents on the ring can modulate the inductive effects transmitted to the reaction center.

Table 2: Hypothetical Relative Rates of the SN2 Reaction of Substituted 2-Bromo-3-phenylpropanamides with a Strong Nucleophile (e.g., Azide)
Substituent on Phenyl Ring (para-position)Electronic EffectRelative Rate
-OCH3 (Methoxy)Electron-Donating0.8
-CH3 (Methyl)Electron-Donating0.9
-H (Hydrogen)Neutral (Reference)1.0
-Cl (Chloro)Electron-Withdrawing1.3
-NO2 (Nitro)Strongly Electron-Withdrawing2.1

Competing Elimination Reactions (E1, E2)

The elimination of hydrogen bromide from this compound to form an unsaturated amide can proceed through two primary competing mechanisms: the unimolecular E1 reaction and the bimolecular E2 reaction. iitk.ac.in The pathway that predominates is highly dependent on the reaction conditions, particularly the nature of the base, the solvent, and the structure of the substrate itself.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the β-carbon (C3) at the same time as the bromide leaving group departs from the α-carbon (C2). chemicalnote.comopenstax.org The rate of this reaction is dependent on the concentration of both the substrate and the base, thus exhibiting second-order kinetics. youtube.com For the E2 reaction to occur, a specific stereochemical arrangement is required: the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. ksu.edu.sapressbooks.pub This alignment allows for the smooth overlap of orbitals to form the new π-bond. pressbooks.pub Strong, non-nucleophilic bases, especially bulky ones, favor the E2 pathway. ksu.edu.samsu.educhemistrysteps.com

The E1 mechanism , in contrast, is a two-step process. chemicalnote.com The first and rate-determining step involves the spontaneous departure of the leaving group (bromide) to form a carbocation intermediate. pharmaguideline.com This step is unimolecular, with a rate dependent only on the substrate concentration. masterorganicchemistry.com The subsequent step is a rapid deprotonation of a β-hydrogen by a weak base to form the double bond. ksu.edu.sa E1 reactions are favored by conditions that stabilize the intermediate carbocation, such as polar protic solvents, and the use of weak bases. libretexts.org Given that this compound is a secondary halide, it can potentially form a secondary carbocation, which can be stabilized by resonance with the adjacent phenyl group.

The competition between E1 and E2 pathways for this compound is influenced by several factors. The use of a strong base, such as an alkoxide (e.g., ethoxide or tert-butoxide), will strongly favor the E2 mechanism. chemistrysteps.comlumenlearning.com Conversely, reaction in a polar protic solvent like ethanol or water with no added strong base would favor the E1 pathway, which would compete with the SN1 substitution reaction. ksu.edu.sa Due to the requirement for an anti-periplanar arrangement, the stereochemistry of the starting material can influence the product distribution in E2 reactions. pressbooks.pub

The regioselectivity of the elimination is also a key consideration. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. openstax.orgmsu.edu In the case of this compound, elimination would lead to the formation of 3-phenyl-2-propenamide (cinnamamide), which is a conjugated system and thus thermodynamically favored.

FactorE1 MechanismE2 Mechanism
Kinetics Unimolecular (First-order)Bimolecular (Second-order)
Base Requirement Weak base (e.g., H₂O, ROH)Strong base (e.g., RO⁻, OH⁻)
Substrate Favored by 3° > 2° halidesFavored by 3° > 2° > 1° halides
Solvent Polar protic (e.g., ethanol)Less polar / aprotic solvents
Intermediate CarbocationNone (concerted transition state)
Stereochemistry No specific requirementRequires anti-periplanar geometry

This is a partial response. The remaining sections of the article will be generated in subsequent steps.

Rearrangement Reactions

1,2-Migrations and Other Intramolecular Rearrangements

A 1,2-migration is an organic rearrangement where a substituent moves from one atom to an adjacent atom. While this is a fundamental process in organic chemistry, often initiated by the formation of a reactive intermediate like a carbocation, specific studies detailing 1,2-migrations or other intramolecular rearrangements involving this compound are not found in the surveyed literature. The driving force for such rearrangements is typically the formation of a more stable intermediate.

Radical-Mediated Transformations

Radical reactions involve intermediates with unpaired electrons and proceed through initiation, propagation, and termination steps. The bromine atom in this compound could theoretically participate in radical processes, such as abstraction or addition reactions. However, specific research detailing radical-mediated transformations, such as atom transfer radical addition or cyclization initiated by a radical formed at the C-Br bond of this compound, has not been identified. General principles suggest that radical bromination is highly selective, often favoring the formation of the most stable radical intermediate. libretexts.orglibretexts.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond in this compound makes it a potential substrate for such transformations.

Palladium-Catalyzed Reactions

Palladium is a versatile catalyst for a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. cnr.it These reactions typically involve the oxidative addition of an organohalide to a Pd(0) complex. While palladium-catalyzed couplings of various bromo-compounds are common, nih.govnih.gov specific examples detailing the use of this compound as a substrate in palladium-catalyzed cross-coupling reactions, along with associated mechanistic studies or data tables of reaction conditions and yields, are not available in the reviewed literature.

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective alternative to palladium and can be effective for coupling unreactive electrophiles. escholarship.org Nickel-catalyzed cross-couplings, such as the Kumada and Negishi reactions, are well-established. escholarship.org Despite the general utility of nickel catalysts for reactions involving organobromides, nih.govnih.gov specific studies focused on the nickel-catalyzed cross-coupling of this compound could not be located.

Other Transition Metal Catalysis (e.g., Pt, Rh)

Platinum and rhodium complexes are known to catalyze a variety of organic transformations. Platinum catalysts are used in hydrosilylation and hydroalkoxylation reactions, nih.govmdpi.com while rhodium is often employed in C-H activation, cyclopropanation, and annulation reactions. nih.govrsc.orgrsc.org However, there is no specific information available on the use of platinum or rhodium catalysts in reactions involving this compound.

Cycloaddition Reactions and Related Pericyclic Processes

Cycloaddition reactions are concerted or stepwise processes that form a cyclic product. A prominent example is the [3+2] dipolar cycloaddition, which is a key method for synthesizing five-membered heterocyclic rings. uchicago.edumdpi.com These reactions involve a 1,3-dipole reacting with a dipolarophile. There is no evidence in the scientific literature to suggest that this compound participates as a reactant in cycloaddition or other pericyclic reactions.

Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational and theoretical studies specifically focused on the chemical compound this compound. Despite the existence of robust computational methodologies for analyzing molecular properties, dedicated research applying these techniques to this compound is not present in the public domain. Therefore, a detailed, data-driven article structured around the requested outline of its quantum chemical calculations, conformational analysis, and electronic properties cannot be generated at this time.

Computational chemistry provides powerful tools to investigate molecules at the atomic level. Methodologies such as Density Functional Theory (DFT) are routinely used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). Ab initio methods offer a high level of theory to predict molecular energies and reactivity. Such calculations are fundamental to understanding a compound's behavior.

Further analyses provide deeper insights. Conformational analysis explores the different spatial arrangements a molecule can adopt by rotation around its single bonds, mapping out an "energy landscape" that identifies the most stable shapes. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting how a molecule will react with other chemical species. Additionally, Molecular Electrostatic Potential (MEP) mapping visualizes the charge distribution on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and electron delocalization within the molecule.

While these theoretical frameworks are well-established and have been applied to countless molecules, including various amides and brominated organic compounds, specific published data sets—such as optimized bond lengths, orbital energy gaps, MEP values, or NBO interaction energies for this compound—are absent. Without such primary research, any attempt to populate the requested article sections with detailed findings and data tables would be speculative and would not meet the required standards of scientific accuracy.

The generation of a scientifically rigorous article as requested is contingent upon the future publication of computational studies dedicated specifically to this compound.

Computational and Theoretical Studies of 2 Bromo 3 Phenylpropanamide

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. For 2-bromo-3-phenylpropanamide, the presence of the electronegative bromine atom and the phenyl group would significantly influence the chemical shifts of nearby protons and carbons.

Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to calculate NMR chemical shifts. researchgate.net Based on studies of similar structures, the following are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
Proton Predicted Chemical Shift (ppm) Multiplicity
Amide (-NH₂)7.5 - 8.5Broad Singlet
Phenyl (Ar-H)7.2 - 7.4Multiplet
Methine (CH-Br)4.5 - 5.0Triplet
Methylene (B1212753) (CH₂-Ph)3.0 - 3.5Doublet
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 175
Phenyl (Ar-C)125 - 140
Methine (C-Br)40 - 50
Methylene (C-Ph)35 - 45

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of a molecule's bonds. nih.govsemanticscholar.org For this compound, characteristic vibrational modes would include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and vibrations associated with the phenyl ring and the C-Br bond. DFT calculations can predict the wavenumbers and intensities of these vibrations. nih.gov

Interactive Table: Predicted IR Vibrational Frequencies for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch1650 - 1680
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1200 - 1350
C-Br Stretch500 - 650

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a crucial tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. rsc.orgnih.gov For a molecule like this compound, computational studies could explore its synthesis, degradation, and reactivity with other molecules.

The elucidation of a reaction pathway involves calculating the energies of reactants, products, and any intermediates, as well as the transition states that connect them. nih.gov This information allows for the determination of activation energies, which are critical for understanding reaction kinetics.

Transition State Modeling: A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Computational methods can be used to locate and characterize these fleeting structures. For instance, in the synthesis of this compound, which could involve the amidation of a corresponding carboxylic acid or acyl halide, computational modeling could identify the transition state for the nucleophilic attack of ammonia (B1221849) or an amine on the carbonyl carbon. Similarly, for its hydrolysis, the transition state for the attack of a water molecule could be modeled.

These computational approaches can reveal details about the geometry of the transition state, including bond lengths and angles, which can provide insights into the reaction mechanism. mdpi.com

Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. These materials interact with intense electromagnetic fields, such as those from lasers, to produce a variety of optical phenomena. The presence of a phenyl group and polarizable atoms like bromine in this compound suggests that it may possess NLO properties.

Computational methods, particularly DFT, are used to calculate the polarizability (α) and hyperpolarizability (β and γ) of molecules, which are key indicators of their NLO response. researchgate.netresearchgate.net A large hyperpolarizability value suggests a strong NLO response. Theoretical studies on N-phenylpropanamide derivatives have shown that modifications to the molecular structure can significantly impact their NLO properties. It is plausible that the introduction of a bromine atom and a phenyl group in this compound could enhance its hyperpolarizability due to increased electron delocalization and charge transfer possibilities.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Bromo-3-phenylpropanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular structure.

High-Resolution ¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The molecule contains a chiral center at the second carbon (C2), which renders the two protons on the third carbon (C3) diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals.

Phenyl Protons (C₆H₅): These five protons would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm.

Amide Protons (-CONH₂): The two protons of the primary amide group are also expected to be non-equivalent due to restricted rotation around the C-N bond. They would likely appear as two broad singlets, typically in the range of δ 5.5 to 7.5 ppm, with their chemical shift being highly dependent on the solvent and concentration.

Methine Proton (H2): The proton attached to the chiral carbon bearing the bromine atom (C2) would resonate as a multiplet, specifically a doublet of doublets (dd). This splitting pattern arises from its coupling to the two diastereotopic protons on the adjacent C3 carbon. Its chemical shift is predicted to be in the downfield region, around δ 4.5-4.8 ppm, due to the deshielding effect of the adjacent electronegative bromine atom and the carbonyl group.

Methylene (B1212753) Protons (H3 and H3'): The two diastereotopic protons on C3 are adjacent to the chiral center and the phenyl ring. They will couple with each other (geminal coupling) and with the methine proton (H2) (vicinal coupling). This would result in two separate signals, each appearing as a doublet of doublets. Their chemical shifts are expected to be around δ 3.2-3.6 ppm.

The spin-spin coupling constants (J-values) are crucial for confirming the assignments. The vicinal coupling between H2 and the two H3 protons would exhibit different J-values (³J), which can provide conformational information.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Phenyl-H7.20 - 7.40m-
-NH₂5.5 - 7.5br s-
H2 (α-CH)4.5 - 4.8dd³J(H2,H3) ≈ 4-6 Hz, ³J(H2,H3') ≈ 8-10 Hz
H3, H3' (β-CH₂)3.2 - 3.6dd, dd²J(H3,H3') ≈ 14-16 Hz, ³J(H3,H2) ≈ 4-6 Hz, ³J(H3',H2) ≈ 8-10 Hz

¹³C NMR Chemical Shift and Multiplicity Analysis

A proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule.

Carbonyl Carbon (C1): The amide carbonyl carbon is the most deshielded, appearing furthest downfield, typically in the range of δ 170-175 ppm.

Phenyl Carbons (C₄-C₉): The six carbons of the phenyl ring would produce four distinct signals: one for the ipso-carbon (the one attached to the main chain) around δ 135-138 ppm, two for the ortho- and meta-carbons, and one for the para-carbon, all resonating in the δ 127-130 ppm region.

Alpha-Carbon (C2): The carbon bonded to the bromine atom would appear around δ 45-50 ppm.

Beta-Carbon (C3): The methylene carbon adjacent to the phenyl group would have a chemical shift in the range of δ 38-42 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C=O)170 - 175
C4 (Phenyl Ipso-C)135 - 138
C5-C9 (Phenyl CH)127 - 130
C2 (α-CHBr)45 - 50
C3 (β-CH₂)38 - 42

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-coupled. For this compound, a COSY spectrum would show a cross-peak between the methine proton (H2) and the two methylene protons (H3 and H3'), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. youtube.com This would definitively link the proton signals at δ 4.5-4.8 ppm to the carbon at δ 45-50 ppm (C2), the proton signals at δ 3.2-3.6 ppm to the carbon at δ 38-42 ppm (C3), and the aromatic protons to their respective phenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key correlations would include:

The methylene protons (H3, H3') showing a correlation to the ipso-phenyl carbon (C4) and the alpha-carbon (C2).

The methine proton (H2) showing correlations to the carbonyl carbon (C1) and the ipso-phenyl carbon (C4).

The amide protons showing a correlation to the carbonyl carbon (C1).

Stereochemical Determination via NMR Anisotropy Effects

The magnetic anisotropy of the phenyl ring creates distinct shielding and deshielding zones in its vicinity. Protons located above or below the plane of the ring experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift). In different stereoisomers or conformations of this compound, the spatial relationship between the phenyl ring and the protons on C2 and C3 would vary. A careful analysis of the chemical shifts of the diastereotopic H3 and H3' protons, potentially aided by Nuclear Overhauser Effect (NOE) experiments, could provide insights into the preferred conformation and relative stereochemistry of the molecule in solution.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. wikipedia.org

Single Crystal X-ray Diffraction for Absolute Configuration Determination

To determine the absolute configuration of a chiral molecule like this compound, a single crystal of one of the pure enantiomers is required. The presence of the bromine atom, a relatively heavy atom, is advantageous for this analysis. Heavy atoms cause anomalous dispersion of X-rays, leading to measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). wikipedia.org

The analysis of these intensity differences allows for the determination of the absolute structure. The result is typically expressed as the Flack parameter; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct. wikipedia.org This technique would provide precise data on bond lengths, bond angles, and the exact spatial arrangement of the atoms, confirming the R or S configuration at the C2 chiral center.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound contains specific functional groups that dictate its intermolecular interactions in the solid state. The primary forces at play are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amide group (-CONH-) is a classic motif for hydrogen bonding. purdue.edu The nitrogen-bound hydrogen atom (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. libretexts.org This leads to the formation of intermolecular N-H···O hydrogen bonds, which can link molecules into chains or more complex three-dimensional networks. researchgate.netdocbrown.info These interactions are crucial in stabilizing the crystal lattice and influencing the compound's physical properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. su.selibretexts.org The spectra are sensitive to the molecule's symmetry, bond strengths, and the masses of the constituent atoms. mdpi.com For this compound, characteristic vibrational modes can be assigned to its distinct structural components. researchgate.netresearchgate.net

Key vibrational modes for this compound include:

Amide Group Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration typically appears as a strong band in the IR spectrum between 3300 and 3500 cm⁻¹. docbrown.info The C=O stretching vibration, known as the Amide I band, is very intense in the IR and is found in the 1630-1695 cm⁻¹ region. spectroscopyonline.com The Amide II (a mix of N-H bending and C-N stretching) and Amide III (a complex mix of C-N stretching, N-H bending, and other vibrations) bands also provide structural information. nih.govchemrxiv.org

Phenyl Ring Vibrations: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic and C-Br Vibrations: The aliphatic C-H stretching modes are expected just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range, and is often more prominent in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectrum
AmideN-H Stretch3300 - 3500IR
PhenylAromatic C-H Stretch3000 - 3100IR, Raman
AliphaticAliphatic C-H Stretch2850 - 3000IR, Raman
AmideC=O Stretch (Amide I)1630 - 1695IR, Raman
PhenylC=C Stretch1450 - 1600IR, Raman
AmideN-H Bend / C-N Stretch (Amide II)1510 - 1570IR
AmideC-N Stretch / N-H Bend (Amide III)1250 - 1350IR, Raman
C-BrC-Br Stretch500 - 600Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. msu.edu The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

This compound possesses two primary chromophores: the phenyl ring and the amide carbonyl group.

π → π* Transitions: The phenyl ring contains a conjugated π-electron system that gives rise to intense π → π* transitions. These are typically observed below 280 nm. nist.gov The amide group also exhibits a π → π* transition at a shorter wavelength, usually below 220 nm. libretexts.org

n → π* Transitions: The carbonyl oxygen of the amide group has non-bonding electrons (n-electrons). The promotion of one of these electrons to an anti-bonding π* orbital results in an n → π* transition. libretexts.org This transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength than the π → π* transitions, typically around 220-240 nm. researchgate.net

The presence of the bromine atom, an auxochrome, may cause a slight bathochromic shift (shift to longer wavelengths) of the absorption maxima. uobabylon.edu.iq

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. This allows for the determination of the exact mass of the parent ion of this compound. From its molecular formula, C₉H₁₀BrNO, the theoretical monoisotopic mass can be calculated. This experimental value is crucial for confirming the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₉H₁₀BrNO is approximately 226.9946 Da. nih.gov

In mass spectrometry, the molecular ion can undergo fragmentation to produce smaller, characteristic ions. nih.gov Analyzing these fragment ions helps to confirm the molecular structure. nih.gov A key feature in the mass spectrum of this compound will be the isotopic signature of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in ion peaks separated by 2 m/z units for every bromine-containing fragment. researchgate.net

Plausible fragmentation pathways include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom (Cα) can occur.

Amide bond cleavage: The C(O)-N bond can break, leading to fragments corresponding to the acylium ion and the aniline-related radical cation.

Formation of phenyl-containing ions: Fragments such as the phenyl cation (m/z 77) or ions derived from the benzyl (B1604629) group (m/z 91) are common in the spectra of such compounds.

The following table lists potential major fragments and their corresponding mass-to-charge ratios.

Ion StructureFragmentation Pathwaym/z (for ⁷⁹Br)m/z (for ⁸¹Br)
[C₉H₁₀BrNO]⁺•Molecular Ion227229
[C₉H₁₀NO]⁺Loss of •Br148148
[C₇H₇]⁺Benzyl Cation9191
[C₆H₅]⁺Phenyl Cation7777
[C₂H₃BrO]⁺•Cleavage of Cα-Cβ bond122124

Predicted Collision Cross Sections (CCS) for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.govmdpi.com The ion's rotationally averaged collision cross section (CCS) is a key physicochemical property derived from these measurements, offering valuable structural information that can help differentiate between isomers. mdpi.comnih.gov

Large compendiums and databases of experimentally acquired CCS values have been compiled for thousands of molecular standards, which in turn are used to train machine learning algorithms for the prediction of CCS values for novel or uncharacterized compounds. nih.govsemanticscholar.orgmdpi.com These predictive models leverage various molecular descriptors to estimate the CCS, aiding in the tentative identification of unknown molecules in complex mixtures. mdpi.com However, a search of these databases and the broader scientific literature indicates that neither experimental nor predicted CCS values for this compound have been reported. The absence of this data precludes the creation of a data table for its predicted CCS values.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial in many fields, particularly in the pharmaceutical industry where the two enantiomers of a chiral drug can have vastly different physiological effects. heraldopenaccess.usnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and powerful methods for separating enantiomers and quantifying their relative amounts. nih.govphenomenex.com

The selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions are empirical processes that depend heavily on the structure of the analyte. phenomenex.comresearchgate.net Polysaccharide-based CSPs, for example, are widely used and offer broad applicability for a variety of chemical classes. nih.gov The successful separation allows for the calculation of enantiomeric excess based on the relative peak areas of the two enantiomers. uma.esnih.gov

Despite the widespread use of these techniques, specific methodologies for the chiral separation of this compound are not described in the reviewed literature. There are no detailed research findings, such as the type of chiral column used, mobile phase composition, or resulting chromatograms, for this particular compound. One study mentions a "phenylpropanamide functionalized COF" for use as a chiral stationary phase, but this does not provide a method for the analysis of this compound itself. jiangnan.edu.cn Without established research findings, a data table detailing the conditions and results of its enantiomeric excess determination cannot be compiled.

Exploration of 2 Bromo 3 Phenylpropanamide As a Synthetic Intermediate

Synthesis of Novel Amidic Derivatives through Modification of the Bromine Moiety

The bromine atom in 2-bromo-3-phenylpropanamide is susceptible to nucleophilic substitution, making it a key site for molecular modification. As a secondary alkyl halide, it can react with various nitrogen-based nucleophiles to generate new derivatives. A primary route for creating novel amidic structures involves the displacement of the bromide ion by amines or related nitrogen compounds.

For instance, reaction with ammonia (B1221849) or primary amines can lead to the corresponding α-amino amide derivatives. This transformation typically proceeds via an SN2 mechanism, where the amine attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon is a chiral center. The use of excess amine is often required to act as both the nucleophile and the base to neutralize the hydrogen bromide byproduct. This method provides a direct pathway to N-substituted derivatives, expanding the molecular complexity from the original scaffold.

NucleophileReagent ExampleProduct ClassReaction Type
AmmoniaNH₃α-Amino AmideSN2
Primary AmineR-NH₂N-substituted α-Amino AmideSN2
Azide (B81097)Sodium Azide (NaN₃)α-Azido AmideSN2

These reactions are fundamental in building blocks for more elaborate molecules, leveraging the reactivity of the carbon-bromine bond to introduce new functional groups and structural motifs.

Transformation into other Functionalities (e.g., Alkenes, Amines, Hydroxy-compounds, Fluorinated Amides)

The reactivity of this compound allows for its conversion into a diverse range of compounds through various synthetic pathways, including elimination and substitution reactions.

Alkenes: Treatment with a strong, non-nucleophilic base can induce an E2 elimination reaction. doubtnut.comnih.gov In this process, the base abstracts a proton from the carbon adjacent to the phenyl group (the β-carbon), while the bromide ion is simultaneously eliminated. This concerted mechanism results in the formation of a carbon-carbon double bond, yielding 3-phenylpropenamide. The choice of a sterically hindered base, such as potassium tert-butoxide, favors elimination over substitution. nih.gov

Amines: The synthesis of 2-amino-3-phenylpropanamide (B101563), a derivative of the amino acid phenylalanine, is a key transformation. lookchem.comchemsynthesis.com This can be achieved via nucleophilic substitution of the bromine atom. A common method involves using sodium azide to form an α-azido intermediate, which is then reduced to the primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation. Alternatively, direct reaction with excess ammonia can yield the amine. frontiersin.orgetprotein.com

Hydroxy-compounds: The bromine can be replaced by a hydroxyl group through nucleophilic substitution to form 2-hydroxy-3-phenylpropanamide (B3386170). rsc.org This hydrolysis reaction can be performed using water or hydroxide (B78521) ions as the nucleophile. Depending on the conditions, the reaction may proceed through an SN1 or SN2 pathway.

Fluorinated Amides: The introduction of a fluorine atom can significantly alter a molecule's properties. Synthesis of 2-fluoro-3-phenylpropanamide can be envisioned through a nucleophilic substitution reaction where the bromide is displaced by a fluoride (B91410) ion. Reagents such as potassium fluoride in the presence of a phase-transfer catalyst can be used to facilitate this halogen exchange reaction.

The following table summarizes these transformations:

Desired Functionality Reagent(s) Product Reaction Type
Alkene Potassium tert-butoxide (t-BuOK) 3-Phenylpropenamide E2 Elimination
Amine 1. Sodium Azide (NaN₃) 2. LiAlH₄ 2-Amino-3-phenylpropanamide SN2 / Reduction
Hydroxy-compound Sodium Hydroxide (NaOH) / H₂O 2-Hydroxy-3-phenylpropanamide SN2 / SN1

Role in the Synthesis of Scaffolds for Advanced Organic Materials (non-biological)

While α-bromo amides are recognized as versatile intermediates, a review of available scientific literature does not provide specific examples of this compound being utilized as a primary building block for the synthesis of non-biological advanced organic materials such as specialty polymers, dyes, or conductive materials. rsc.org Its potential in material science could be inferred from its chemical reactivity, where it might serve as a monomer or a functionalizing agent, but dedicated research in this area is not apparent. rsc.org

Development of Complex Polyfunctional Molecules

This compound serves as an excellent starting point for the synthesis of more complex molecules containing multiple functional groups. The transformations discussed previously (Section 6.2) inherently increase the molecular complexity.

For example, the conversion to 2-amino-3-phenylpropanamide generates a non-canonical amino acid amide. lookchem.com This product is polyfunctional, containing an amine, an amide, and a phenyl group. Such compounds are valuable building blocks in peptide synthesis, allowing for the creation of peptidomimetics with unique structural and functional properties. lookchem.com

Similarly, the synthesis of 2-hydroxy-3-phenylpropanamide yields a molecule with hydroxyl, amide, and phenyl functionalities. rsc.org This α-hydroxy amide motif is present in various biologically active molecules and can be a precursor for further synthetic elaborations, such as esterification of the hydroxyl group or modification of the amide.

The strategic use of this compound allows chemists to introduce key functional groups in a controlled manner, paving the way for the construction of intricate and functionally diverse organic molecules.

Future Directions and Emerging Research Avenues Concerning 2 Bromo 3 Phenylpropanamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. For the synthesis and derivatization of 2-bromo-3-phenylpropanamide, this integration offers enhanced control over reaction parameters, improved safety, and greater scalability. acs.org

Automated synthesis platforms, which combine flow reactors with robotic systems and software control, can streamline multi-step sequences involving this compound. researchgate.net These systems enable precise control of reagent addition, reaction time, and temperature, leading to higher yields and purities. acs.org For instance, the nucleophilic substitution of the bromide in this compound with various nucleophiles could be performed in a flow reactor, allowing for rapid screening of conditions and efficient production of a library of derivatives. The enhanced heat and mass transfer in flow reactors is particularly advantageous for managing potentially exothermic reactions. acs.org

Furthermore, automated platforms facilitate "telescoped" syntheses, where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates. acs.org This approach, guided by computer-aided synthesis planning, could dramatically reduce production time and waste for complex molecules derived from this compound. acs.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureBenefit in Flow ChemistryRelevance to this compound
Heat Transfer Superior heat dissipation due to high surface-area-to-volume ratio.Improved control over exothermic nucleophilic substitution reactions, minimizing side products.
Mass Transfer Efficient mixing of reagents.Increased reaction rates and yields in derivatization reactions.
Safety Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates.Safer handling of reagents and intermediates in multi-step syntheses starting from the compound.
Automation Precise, computer-controlled processes enable high reproducibility and unattended operation.Facilitates high-throughput screening of reaction conditions and synthesis of compound libraries.
Scalability Production is scaled by running the system for longer periods ("scaling out") rather than using larger reactors.Seamless transition from laboratory-scale discovery to pilot-scale production.

Application of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes with high accuracy. nih.govmt.com For this compound, these technologies can accelerate the discovery of new reactions and optimize existing processes. By training algorithms on vast databases of chemical reactions, AI models can predict the most likely products, yields, and optimal conditions (e.g., solvent, catalyst, temperature) for transformations involving this compound. nih.govnih.gov

This predictive power significantly reduces the need for extensive, time-consuming experimental screening. researchgate.net For example, when exploring the coupling of this compound with a novel nucleophile, an ML model could rank the likelihood of success for various catalysts and conditions, guiding the chemist toward the most promising experiments. mt.com AI can also identify potential side reactions or degradation pathways, aiding in the development of cleaner and more efficient synthetic routes. nih.gov The integration of AI with automated synthesis platforms creates a closed-loop system where the AI proposes experiments, a robot executes them, and the results are fed back to the model for iterative improvement. acs.org

Novel Catalytic Systems for Enantioselective and Diastereoselective Transformations

Given that this compound possesses a stereocenter, a primary focus of future research is the development of novel catalytic systems that can control the stereochemical outcome of its reactions. The goal is to achieve high enantioselectivity (favoring one enantiomer over the other) and diastereoselectivity (favoring one diastereomer over others) when creating new stereocenters.

One promising area is the use of transition-metal catalysts paired with chiral ligands. For instance, nickel-catalyzed cross-coupling reactions of racemic α-bromo amides with organozinc reagents, using chiral ligands like (i-Pr)-Pybox, have been shown to produce enantioenriched α-chiral amides. nih.gov Applying a similar system to this compound could enable the enantioselective formation of new carbon-carbon bonds at the α-position.

Another advanced strategy is dynamic kinetic resolution (DKR). In this approach, a racemic starting material is converted into a single, optically pure product. This has been demonstrated for racemic N-phenyl-2-bromopropionamide, which was transformed into an enantiopure (S)-hydroxypropionamide using a combination of an enzyme (haloalkane dehalogenase) for enantioselective substitution and a catalyst to rapidly racemize the unreactive enantiomer. nih.gov A similar chemoenzymatic DKR process for this compound could provide efficient access to enantiomerically pure amino acid derivatives. Furthermore, chiral anion-based catalysts have shown potential in controlling the stereochemistry of nucleophilic substitution on α-halo carbonyl compounds, which could be adapted for this molecule. acs.org

Table 2: Emerging Catalytic Strategies for Stereoselective Reactions

Catalytic StrategyDescriptionPotential Application for this compound
Chiral Transition-Metal Catalysis Uses a metal (e.g., Ni, Pd, Co) complexed with a chiral ligand to induce asymmetry. acs.orgnih.govEnantioconvergent cross-coupling reactions to form C-C or C-heteroatom bonds.
Dynamic Kinetic Resolution (DKR) Combines enantioselective transformation with in situ racemization of the starting material. nih.govChemoenzymatic synthesis of enantiopure β-amino acid derivatives via nucleophilic substitution.
Chiral Anion Catalysis A chiral anion pairs with a cationic intermediate to control the stereochemical outcome of a reaction. acs.orgEnantioselective nucleophilic substitution of the bromide with various nucleophiles.
Organocatalysis Uses small, chiral organic molecules to catalyze stereoselective transformations.Asymmetric modifications and functionalizations of the amide or phenyl group.

Exploration of New Reactivity Modes under Non-Conventional Conditions (e.g., Photoredox Catalysis, Electrochemistry)

Photoredox catalysis and electrochemistry offer powerful alternatives to traditional thermal methods for activating molecules. These techniques use visible light or electricity, respectively, to generate highly reactive intermediates like radical ions under mild conditions, enabling unique chemical transformations. journalwjarr.com

For this compound, these methods could unlock new reactivity patterns. For example, reductive dehalogenation is a common transformation in photoredox catalysis. acs.org This could be used to remove the bromine atom to generate a carbon-centered radical, which could then participate in a variety of bond-forming reactions. This strategy provides a pathway to functionalize the α-position without using a traditional nucleophile.

Both photoredox catalysis and electrochemistry excel at forming challenging bonds. chemrxiv.org By generating an amidyl radical from the N-H bond, these methods could facilitate intramolecular C-H amination to form cyclic products. Alternatively, single-electron transfer (SET) to the C-Br bond could initiate radical-based cross-coupling reactions. The combination of electrochemistry with photoredox catalysis (electro-photocatalysis) can further enhance reactivity, enabling transformations that are difficult to achieve with either method alone by generating potent photoreductants. waters.com

Advanced Characterization Techniques for In Situ Reaction Monitoring

Understanding the kinetics, mechanisms, and transient intermediates of a chemical reaction is crucial for its optimization and control. Advanced characterization techniques that allow for in situ (in the reaction vessel) monitoring provide a real-time window into these processes. spectroscopyonline.com

For reactions involving this compound, techniques like Fourier-transform infrared (FT-IR) spectroscopy (e.g., ReactIR) can track the concentration of reactants, intermediates, and products in real time by monitoring their characteristic vibrational frequencies. mt.com This is particularly useful for determining reaction endpoints, identifying reactive intermediates like acid chlorides during amide synthesis, and elucidating reaction kinetics without the need for offline sampling. mt.com Raman spectroscopy offers a complementary method, especially for reactions in aqueous media or with species that are weak IR absorbers. researchgate.net

Mass spectrometry techniques, such as Atmospheric Solids Analysis Probe (ASAP), allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing immediate structural information on the components present. waters.com For reactions conducted in flow systems, spatially resolved measurements can be used to determine both reaction kinetics and thermodynamic data (like enthalpy) from a single experiment. acs.org These advanced monitoring tools are invaluable for rapidly optimizing reaction conditions and ensuring process safety and reproducibility.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Bromo-3-phenylpropanamide, and how do they resolve structural ambiguities?

  • Methodological Answer :

  • FT-IR : Identify functional groups (amide C=O stretch ~1650–1680 cm⁻¹, N-H stretch ~3300 cm⁻¹) and bromine-related vibrations (C-Br stretch ~500–600 cm⁻¹).
  • NMR : Use 1H^1H-NMR to confirm the phenyl group (aromatic protons at δ 7.2–7.5 ppm) and the brominated propane chain (e.g., CH2_2Br splitting patterns). 13C^{13}C-NMR resolves the carbonyl carbon (~170 ppm) and quaternary carbons.
  • Mass Spectrometry : Confirm molecular weight (228.086 g/mol) via ESI-MS and fragmentation patterns to distinguish positional isomers .

Q. What synthetic routes are available for this compound, and what are their yield optimization strategies?

  • Methodological Answer :

  • Bromination of Propanamide Derivatives : React 3-phenylpropanamide with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN). Monitor reaction progress via TLC and optimize yield (typically 60–75%) by controlling stoichiometry (1.1–1.3 eq NBS) and reaction time (4–6 hrs) .
  • Amidation of Brominated Acids : React 2-bromo-3-phenylpropanoic acid with ammonia or urea in DMF at 80°C. Purify via recrystallization (ethanol/water) to achieve >90% purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for SN2^2 reactions. Analyze LUMO maps to identify electrophilic centers (C-Br bond). Compare activation energies for substitutions at C2 vs. C3 positions.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) using COSMO-RS to predict rate acceleration. Validate with experimental kinetic studies .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer :

  • Systematic Variability Testing : Replicate reactions under controlled conditions (temperature, solvent purity, inert atmosphere) to isolate confounding factors. For example, trace moisture may hydrolyze the amide group, leading to byproducts .
  • Cross-Validation with Analogues : Compare results with structurally similar compounds (e.g., 2-Bromo-4-methylpropanamide) to identify substituent-specific trends. Use HPLC-MS to track intermediate species .

Q. How does the steric and electronic environment of this compound influence its stability in long-term storage?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples under varying conditions (light, humidity, temperature) and monitor degradation via HPLC. The phenyl group enhances stability via conjugation, while the bromine atom increases susceptibility to photodegradation. Recommend storage in amber vials at –20°C under nitrogen .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

  • Methodological Answer :

  • Suzuki Coupling : Use the bromine as a handle for cross-coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh3_3)4_4 and K2_2CO3_3 in THF/water (80°C, 12 hrs). Isolate biaryl intermediates for further functionalization (e.g., reduction of amide to amine) .

Data Analysis and Experimental Design

Q. How to design a kinetic study for the hydrolysis of this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • pH-Rate Profiling : Conduct reactions at pH 2–12 (buffer solutions) and monitor [Br⁻] release via ion chromatography. Fit data to pseudo-first-order kinetics. Acidic conditions favor SN1^1 mechanisms (carbocation intermediate), while basic conditions promote SN2^2 .

Q. What analytical workflows confirm the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 13C^{13}C-labels at specific positions and track incorporation via 13C^{13}C-NMR.
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm substitution patterns (e.g., para vs. meta addition on the phenyl ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.